molecular formula C10H4Cl2N2OS2 B2879505 2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide CAS No. 865545-94-4

2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide

Cat. No.: B2879505
CAS No.: 865545-94-4
M. Wt: 303.18
InChI Key: ABWYJPOCKZOGLD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone with chlorine substituents at the 2- and 5-positions, a carboxamide group at the 3-position, and a 3-cyanothiophen-2-yl moiety as the N-substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science (e.g., conductive polymers) and pharmaceuticals (e.g., kinase inhibition). Its synthesis typically involves coupling reactions, such as Suzuki or Stille cross-coupling, to assemble the thiophene and cyano-thiophene units .

Properties

IUPAC Name

2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2OS2/c11-7-3-6(8(12)17-7)9(15)14-10-5(4-13)1-2-16-10/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWYJPOCKZOGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared motifs, such as halogenated aromatic systems, carboxamide linkages, or cyano substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents/Functional Groups Key Properties/Applications Reference
2,5-Dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide Thiophene 2,5-Cl; 3-carboxamide; 3-cyanothiophene High electron-withdrawing capacity; potential monomer for π-conjugated polymers
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl; N-phenyl Monomer for polyimides; thermal stability
3,5-Dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine Thiadiazine 3,5-Cl; N-perfluorophenyl Polymer precursor via Stille coupling; fluorophilic properties
5-Bromo-2-cyanothiophene Thiophene 5-Br; 2-CN Cross-coupling intermediate; electronic material synthesis

Key Observations :

Electronic Effects: The 2,5-dichloro-thiophene core in the target compound enhances electron deficiency compared to 3-chloro-N-phenyl-phthalimide, which relies on a phthalimide ring for electron withdrawal . The cyano group further amplifies this effect, akin to 5-bromo-2-cyanothiophene, but with improved stability due to the carboxamide linkage. Thiadiazine-based analogs (e.g., compound 9w in ) exhibit similar halogen-driven reactivity but differ in aromatic system rigidity, affecting conjugation in polymers.

Synthetic Utility :

  • The target compound’s dichloro-thiophene motif aligns with Stille/Suzuki cross-coupling strategies used for 3,5-dichloro-thiadiazines . However, the presence of a carboxamide group introduces challenges in regioselectivity during coupling.

Thermal and Chemical Stability: 3-Chloro-N-phenyl-phthalimide demonstrates superior thermal stability (critical for polyimides) due to its fused aromatic system , whereas the target compound’s stability is modulated by the cyano group’s electron-withdrawing nature.

This contrasts with phthalimide derivatives, which are associated with anti-inflammatory activity .

Biological Activity

2,5-Dichloro-N-(3-cyanothiophen-2-yl)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring system with dichloro and cyano substituents, which may enhance its reactivity and interaction with biological targets. Its molecular formula is C10H6Cl2N2OSC_{10}H_6Cl_2N_2OS, with a molecular weight of approximately 263.14 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of chlorine atoms can facilitate halogen bonding, while the cyano group may participate in hydrogen bonding interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Compound Target Bacteria Activity
This compoundS. aureusModerate
2,5-DichlorothiopheneE. coliSignificant

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of thiophene derivatives, including this compound. The compound exhibited moderate activity against S. aureus, suggesting potential as an antimicrobial agent in clinical settings .
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of thiophene derivatives against various cancer cell lines. The study found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives often correlates with their structural features. Modifications at the 2 and 5 positions of the thiophene ring can enhance or diminish activity. For instance, the introduction of electron-withdrawing groups like chlorine or cyano increases lipophilicity and may improve membrane permeability.

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